molecular formula C8H9BN2O2 B2483487 (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid CAS No. 2377611-07-7

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid

Cat. No.: B2483487
CAS No.: 2377611-07-7
M. Wt: 175.98
InChI Key: HHGSWYQUFJXPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is a specialized boronic acid derivative intended for research use only. It serves as a versatile building block in organic synthesis and medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form carbon-carbon bonds . Boronic acids are widely recognized for their stability, low toxicity, and utility as synthetic intermediates in constructing biologically active molecules . Benzodiazole-based boronic acids are of significant interest in pharmaceutical research. Recent studies have utilized analogous structures, such as (1-methyl-1H-1,3-benzodiazol-4-yl)boronic acid, as key intermediates in the scalable synthesis of potent epigenetic targets like the dual CBP/BRD4 bromodomain inhibitor ISOX-DUAL . This demonstrates the practical application of this chemotype in developing sophisticated chemical probes and potential therapeutics. Furthermore, boron-containing compounds have gained prominence in medicinal chemistry, with several FDA-approved drugs, including bortezomib, ixazomib, and vaborbactam, underscoring the pharmacological relevance of the boron moiety . As a research chemical, this compound can be used to modify the selectivity, physicochemical, and pharmacokinetic properties of lead molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methylbenzimidazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGSWYQUFJXPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)N=CN2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid can be synthesized through organic synthesis methods. One common approach involves the reaction of a benzodiazole derivative with a boronic acid reagent under specific conditions . The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete conversion to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is pivotal for forming carbon-carbon bonds between the boronic acid group and aryl/vinyl halides. The benzodiazole ring influences electronic properties, enhancing coupling efficiency under specific conditions.

Key Findings :

  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in dioxane/water mixtures achieve yields >80% for aryl halide couplings .

  • Substrate Compatibility : Reacts efficiently with electron-deficient aryl bromides (e.g., 5-chloropyrazolopyrimidine) but shows reduced activity with sterically hindered substrates .

  • Mechanistic Insight : Transmetalation involves coordination of the boronic acid to palladium, followed by aryl group transfer. The electron-rich benzodiazole moiety stabilizes intermediates, reducing side reactions .

Representative Conditions :

SubstrateCatalystBaseSolventTemperatureYield
5-ChloropyrazolopyrimidinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O100°C85%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound participates in click chemistry via CuAAC, forming triazole linkages. Its boronic acid group can accelerate reactions through LUMO-lowering effects.

Key Findings :

  • Catalytic Acceleration : Ortho-substituted arylboronic acids (e.g., 5% ortho-nitrophenyl boronic acid) enhance reaction rates by forming covalent adducts with alkynes, achieving >90% yield in 2 hours .

  • Ligand Effects : Chelating agents like TBTA minimize copper-mediated oxidative side reactions, improving regioselectivity (21a:21b > 98:2) .

Reaction Optimization :

Boronic AcidCatalystAdditiveTimeYieldSelectivity
Ortho-NO₂-C₆H₄B(OH)₂CuSO₄/NaAscTBTA2 h92%>98:2

Protodeboronation and Stability Considerations

Protodeboronation (boron group removal) occurs under acidic or oxidative conditions, limiting utility in certain syntheses.

Key Findings :

  • Stability : Stable in neutral aqueous solutions but undergoes protodeboronation in strong acids (e.g., TFA) or with excess oxidizing agents .

  • Mitigation Strategies : Use of MIDA (N-methyliminodiacetic acid) protecting groups or low-temperature conditions preserves integrity during storage and reactions .

Comparative Reactivity with Related Boronic Acids

The benzodiazole-boronic acid hybrid exhibits unique reactivity compared to simpler arylboronic acids:

CompoundKey FeatureReactivity in Suzuki CouplingCatalytic Effect in CuAAC
(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acidBenzodiazole coreHigh (electron modulation)Moderate acceleration
2-Amino-benzeneboronic acidAmino groupModerateLow
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing CF₃Very highNone

Mechanistic and Computational Insights

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu), influencing catalytic cycles via σ-donation from the boronic acid group .

  • Computational Predictions : DFT studies suggest strong binding affinities for serine proteases, guiding drug design applications .

Scientific Research Applications

Chemical Synthesis

Organic Synthesis Reagent

(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is primarily employed as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in constructing complex organic molecules that are essential in pharmaceuticals and materials science.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki CouplingFormation of biaryl compounds by coupling aryl halides
C–N CouplingSynthesis of amines from aryl halides and amines
Carbonyl AdditionUsed in the synthesis of alcohols from carbonyl compounds

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound may serve as a therapeutic agent. Its role as an inhibitor of various enzymes has been explored, particularly in the context of diseases such as cancer and rheumatoid arthritis.

Case Study: PAD4 Inhibition

A notable application involves the inhibition of peptidylarginine deiminase 4 (PAD4), an enzyme implicated in inflammatory diseases. Compounds based on this compound have shown selectivity for PAD4 over other isoforms, offering potential for targeted therapies.

Biochemical Assays

Biological Probes

In biochemical research, this compound serves as a probe to study biological processes. Its ability to form reversible covalent bonds with diols makes it useful for detecting biomolecules in various assays.

Table 2: Applications in Biochemical Assays

Assay TypeApplicationReference
Fluorescent ProbesDetection of sugars and nucleotides
Enzyme InhibitionScreening for enzyme inhibitors in drug discovery

Industrial Applications

Material Science

In industry, this compound is utilized in the production of polymers and other materials. Its reactivity allows for the incorporation into various polymer matrices, enhancing material properties.

Table 3: Industrial Uses

ApplicationDescriptionReference
Polymer ProductionUsed to synthesize boron-containing polymers
CoatingsEnhances adhesion and durability of coatings

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Heterocyclic Core Modifications

3-Methyl-1H-indazole-7-boronic Acid (CAS: 1310404-47-7)
  • Structure : Shares the indazole core but substitutes the methyl group at the 3-position instead of the 1-position.
  • Impact : Positional isomerism may alter electronic distribution, affecting binding to biological targets. For example, the 1-methyl group in the target compound could sterically hinder interactions with enzymes compared to the 3-methyl analog .
  • Applications : Used in medicinal chemistry for kinase inhibitor development, similar to the target compound .
(7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic Acid (BB-0079)
  • Structure : Replaces the benzodiazole’s nitrogen atoms with sulfur (benzothiadiazole core).
  • Applications : Benzothiadiazoles are common in optoelectronics; this compound may have niche roles in materials science .
(1-Methyl-1H-pyrazol-4-yl)boronic Acid
  • Structure : Pyrazole ring instead of benzodiazole, with boronic acid at the 4-position.
  • However, the 4-boronic acid position enhances steric accessibility for covalent binding .
  • Synthesis : Synthesized via Suzuki coupling, similar to the target compound, but with shorter reaction times due to simpler heterocycle .

Substituent Effects on Acidity and Reactivity

Fluorinated Boronic Acids
  • Example : 2-Fluoro-5-methoxyphenylboronic acid ().
  • Impact : Fluorine’s electron-withdrawing effect increases boronic acid acidity (lower pKa), enhancing diol-binding kinetics. For instance, phenylboronic acid has a pKa of ~8.86, while fluorinated analogs can exhibit pKa values as low as 7.2 .
  • Comparison: The target compound lacks fluorine, so its diol-binding affinity under physiological conditions (pH ~7.4) may be weaker than fluorinated analogs but stronger than non-activated phenylboronic acids .
Aliphatic vs. Aromatic Boronic Acids
  • Example : Aliphatic boronic acids (e.g., compound 2 in ).
  • Impact : Aliphatic boronic acids show lower inhibition of penicillin-binding protein 1b (PBP1b) compared to aromatic derivatives. The target compound’s aromatic core likely improves target specificity for enzymes requiring planar interactions .
Antiproliferative Effects
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells .
  • Comparison : The target compound’s benzodiazole core may offer improved solubility over polyaromatic analogs, but its antiproliferative efficacy remains uncharacterized in current literature .
Diol-Binding Constants
  • Data Gap : Specific binding constants for the target compound are unavailable. However, structurally similar indazole boronic acids show moderate association constants (Ka ~10³ M⁻¹) with diols like fructose, comparable to phenylboronic acids but weaker than fluorinated derivatives .

Biological Activity

(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C8_8H9_9BN2_2O2_2
Molecular Weight: 175.98 g/mol
CAS Number: 2377611-07-7

The compound features a boronic acid functional group, which allows it to participate in various chemical reactions, particularly Suzuki-Miyaura coupling reactions, making it valuable in synthetic organic chemistry.

Target Interactions

This compound interacts with several biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The presence of the benzodiazole moiety is crucial for its binding affinity to specific proteins involved in cellular signaling pathways.

Biochemical Pathways

Research indicates that this compound may influence multiple biochemical pathways, particularly those related to:

  • Cell Proliferation: It has been shown to affect cell cycle progression and apoptosis in various cancer cell lines.
  • Signal Transduction: The compound may modulate pathways such as MAPK and PI3K/Akt, which are critical in cancer biology .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For example:

  • In vitro Studies: The compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116), with IC50_{50} values in the low micromolar range .
Cell LineIC50_{50} (µM)
MCF-75.2
HCT1164.8

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in tumor progression. Notably, it has shown inhibitory activity against serine/threonine kinases, which are often overexpressed in cancer cells .

Case Studies

  • Study on MCF-7 Cells:
    • Researchers treated MCF-7 cells with varying concentrations of this compound.
    • Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • In Vivo Efficacy:
    • In a mouse model of breast cancer, administration of the compound resulted in a marked decrease in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .

Q & A

Basic: What are the established synthetic routes for (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid?

Answer:
The most common method involves Suzuki-Miyaura cross-coupling reactions, where palladium catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) mediate the coupling of halogenated benzodiazole precursors with boronic acid derivatives. For example:

  • Procedure : A mixture of 1-tert-butyl-7-ethyl 3-bromoindazole-1,7-dicarboxylate (2.71 mmol), phenylboronic acid (2.88 mmol), Na₂CO₃ (4.72 mmol), and Pd(OAc)₂ (0.136 mmol) in 1,4-dioxane/H₂O is refluxed under argon for 48 hours .
  • Key Variables : Catalyst loading (0.5–5 mol%), solvent (dioxane/water), and base (Na₂CO₃ or K₂CO₃) critically influence yield. Typical yields range from 45% to 90% depending on substituent steric effects .

Advanced: How can reaction conditions be optimized for low-reactivity substrates in cross-coupling applications?

Answer:
Low reactivity often stems from steric hindrance or electronic deactivation. Strategies include:

  • Catalyst Screening : Bulky ligands (e.g., SPhos or XPhos) enhance catalytic activity for sterically hindered substrates.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 24 hours → 1–2 hours) and improves yields by 10–15% .
  • Temperature Gradients : Elevated temperatures (80–100°C) improve kinetics but may require inert atmospheres to prevent boronic acid decomposition .
  • Additives : Use of phase-transfer agents (e.g., TBAB) or Lewis acids (e.g., CuI) to stabilize intermediates .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Key for identifying aromatic protons (δ 7.1–8.4 ppm) and methyl groups (δ 2.3–3.0 ppm). For example, the methyl group in 1,4-dimethylcarbazole derivatives appears at δ 2.84–3.0 ppm .
  • IR Spectroscopy : Confirms B-O bonds (1350–1310 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹) in benzodiazole cores .
  • Mass Spectrometry (EI/ESI) : Validates molecular ion peaks (e.g., m/z 364 [M⁺+1] for nitro-substituted analogs) .

Advanced: How should researchers address contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions?

Answer:
Discrepancies often arise from:

  • Substrate Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) reduce boronic acid nucleophilicity, requiring higher catalyst loadings (5 mol% vs. 1–2 mol% for electron-donating groups) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may destabilize Pd intermediates. Dioxane/water mixtures balance stability and reactivity .
  • Catalyst Deactivation : Trace oxygen or moisture can oxidize Pd(0) to inactive species. Rigorous degassing and anhydrous conditions are critical .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Temperature : Store at 0–6°C to minimize hydrolysis or dimerization. Analogous boronic acids (e.g., 3-methoxy-4-methylphenylboronic acid) degrade rapidly at room temperature .
  • Moisture Control : Use desiccants (silica gel) in sealed containers. Lyophilization is recommended for long-term storage.
  • Light Sensitivity : Amber vials prevent photodegradation of the benzodiazole core .

Advanced: How can computational methods aid in predicting reactivity or spectroscopic properties?

Answer:

  • DFT Calculations : Predict regioselectivity in cross-coupling by analyzing frontier molecular orbitals (HOMO/LUMO) of boronic acid and aryl halides .
  • Collision Cross-Section (CCS) Predictions : Machine learning models (e.g., DeepCCS) correlate molecular descriptors (SMILES, InChI) with experimental CCS values for LC-MS optimization .
  • IR/NMR Simulation : Tools like Gaussian or ADF simulate spectra to validate experimental data, reducing characterization time .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Answer:

  • Protodeboronation : Occurs under acidic conditions. Neutral pH (6–7) and low temperatures (0–25°C) minimize this .
  • Homocoupling : Catalyzed by residual oxygen. Use degassed solvents and reducing agents (e.g., NaBH₄) .
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) isolates pure products .

Advanced: What strategies improve yield in multi-step syntheses involving boronic acid intermediates?

Answer:

  • Sequential Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive sites during coupling steps .
  • Flow Chemistry : Continuous flow systems enhance reproducibility and reduce intermediate degradation .
  • In Situ Monitoring : Real-time UV/Vis or Raman spectroscopy detects intermediate formation, enabling rapid optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.